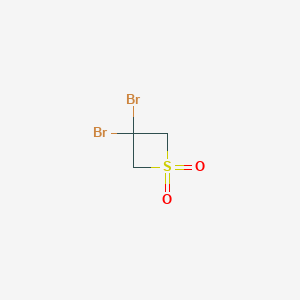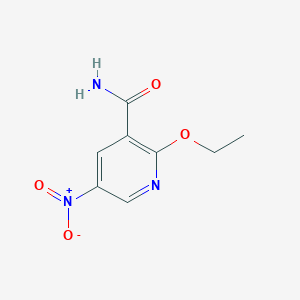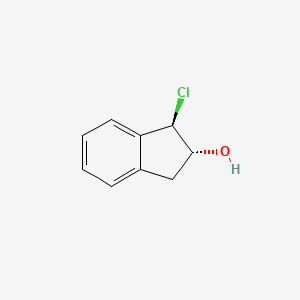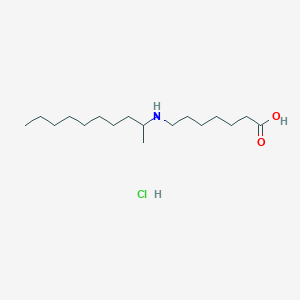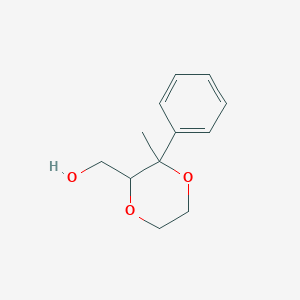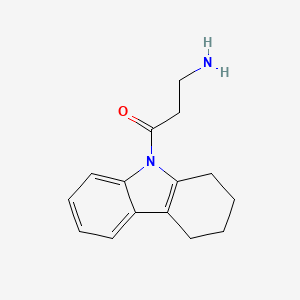
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is an organic compound belonging to the class of carbazoles. Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with amino compounds to form imino derivatives, which are then further reacted to yield the desired product . For example, the reaction of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with chloroacetic acid can lead to the formation of thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic benefits for conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of various carbazole derivatives.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Another carbazole derivative with potential pharmaceutical applications.
2-[(2-methoxyethyl)amino]-4-(4-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl):
Uniqueness
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is unique due to its specific amino and propanone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit butyrylcholinesterase with high selectivity makes it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
60260-55-1 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
3-amino-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one |
InChI |
InChI=1S/C15H18N2O/c16-10-9-15(18)17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1,3,5,7H,2,4,6,8-10,16H2 |
Clé InChI |
SGFDBAONEDCVHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)

![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)



